molecular formula C20H13F2N B1292701 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile CAS No. 289656-82-2

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

Cat. No.: B1292701
CAS No.: 289656-82-2
M. Wt: 305.3 g/mol
InChI Key: OIIGTIPIURUMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile (CAS: 289656-45-7) is a fluorinated aromatic nitrile compound characterized by a central carbon atom bonded to three aromatic rings (two 4-fluorophenyl groups and one phenyl group) and a nitrile (-CN) group. Its molecular formula is C₂₀H₁₂F₂N, with a molecular weight of 289.31 g/mol. The compound is synthesized via Grignard condensation of 4,4’-difluorobenzophenone with phenylmagnesium bromide, followed by cyanide substitution using trimethylsilyl cyanide (TMSCN) in the presence of InCl₃ . This compound is structurally related to the calcium-activated potassium channel antagonist Senicapoc (ICA-17043), where the nitrile group is replaced by an acetamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with benzaldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by the elimination of water to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration, often in the presence of a catalyst such as iron (Fe) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2,2-Bis(4-fluorophenyl)-2-phenylacetic acid or corresponding ketones.

    Reduction: Formation of 2,2-Bis(4-fluorophenyl)-2-phenylacetamide.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to improved pharmacological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile Two 4-Fluorophenyl, one phenyl, -CN C₂₀H₁₂F₂N 289.31 High lipophilicity due to fluorine substituents
Senicapoc (ICA-17043) Two 4-Fluorophenyl, one phenyl, -CONH₂ C₂₀H₁₅F₂NO 323.34 Bioactive amide derivative; potassium channel antagonist
2,2,2-Triphenylacetonitrile Three phenyl, -CN C₂₀H₁₅N 269.34 Non-fluorinated; lower polarity
2,2-Bis(4-methoxyphenyl)-2-phenylacetonitrile Two 4-Methoxyphenyl, one phenyl, -CN C₂₂H₁₈NO₂ 336.39 Electron-donating methoxy groups; altered reactivity
2-Chloro-4-fluorophenylacetonitrile Single chloro/fluoro-substituted phenyl, -CN C₈H₄ClFN 183.58 Simpler structure; potential intermediate in drug synthesis

Reactivity Insights :

  • Fluorine atoms enhance electrophilicity of the nitrile group, making it more reactive toward nucleophiles compared to non-fluorinated analogues .
  • Methoxy-substituted derivatives (e.g., 2.8w) exhibit reduced electrophilicity due to electron-donating effects, requiring harsher reaction conditions .

Physicochemical Properties

Table 2: Key Physicochemical Comparisons

Property This compound 2,2,2-Triphenylacetonitrile Senicapoc
Melting Point (°C) Not reported 140–142 (crystalline) 168–170
Boiling Point (°C) Not reported >300 (decomposes) Not reported
Solubility Low in water; soluble in THF, DCM Insoluble in water Moderate in DMSO
Lipophilicity (LogP) ~4.5 (estimated) ~3.8 ~2.1

Key Observations :

  • Fluorination increases lipophilicity and thermal stability compared to non-fluorinated analogues.
  • The nitrile group in the target compound reduces solubility in polar solvents relative to Senicapoc’s acetamide group .

Biological Activity

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a biphenyl structure with fluorine substituents that enhance its lipophilicity and biological availability. The general structure can be represented as follows:

C20H16F2N\text{C}_{20}\text{H}_{16}\text{F}_2\text{N}

Antimicrobial Properties

Research indicates that compounds with similar aromatic structures to this compound exhibit notable antibacterial properties. For instance, studies have shown that fluoroaryl derivatives can significantly reduce the viability of Staphylococcus aureus and Salmonella typhimurium, suggesting that this compound may possess similar effects .

Minimum Inhibitory Concentrations (MIC):
A study evaluating various fluoroaryl compounds reported the following MIC values against S. aureus:

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128128
MA-1114128128

This table illustrates the varying effectiveness of related compounds, which may provide insights into the potential efficacy of this compound .

Anticancer Activity

The presence of fluorine atoms in aromatic compounds has been linked to enhanced biological activity, including anticancer effects. Fluorinated compounds often demonstrate reduced mutagenicity and increased stability against enzymatic degradation, which could be beneficial in cancer therapy .

Enzyme Interaction

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The halogen atoms can form halogen bonds with biological macromolecules, influencing their function and modulating cellular pathways.

Cellular Effects

In laboratory settings, compounds similar to this compound have been shown to affect cell signaling pathways and gene expression. For example, they may alter metabolic pathways by interacting with enzymes involved in these processes.

Case Studies

  • Antibacterial Activity : A study demonstrated that fluoroaryl derivatives exhibited significant antibacterial activity against S. aureus, leading to reduced cell viability and biofilm formation. These effects were attributed to the structural characteristics of the compounds, including the presence of fluorine .
  • Anticancer Potential : Another investigation highlighted the potential of fluorinated compounds in reducing mutagenicity and enhancing anticancer activity through their interactions with cellular targets. The study suggested that fluorinated aromatic systems could be developed as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via a Grignard reaction. Starting with 4,4'-difluorobenzophenone, phenylmagnesium bromide is condensed in refluxing tert-butyl methyl ether to form a carbinol intermediate. Subsequent treatment with acetyl chloride in dichloromethane generates a methyl chloride derivative, which reacts with copper cyanide at 140°C to yield the acetonitrile. Optimization includes stoichiometric control of Grignard reagent, inert atmosphere maintenance, and recrystallization from hot toluene to improve purity and yield .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1) effectively separates the product from byproducts. For large-scale purification, recrystallization in toluene at elevated temperatures (80–100°C) followed by slow cooling enhances crystal purity. Monitoring via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) ensures proper fraction collection .

Q. How can the nitrile functional group in this compound be leveraged for further derivatization in drug synthesis?

  • Methodological Answer : The nitrile group serves as a precursor for amide formation. Controlled hydrolysis with concentrated sulfuric acid in glacial acetic acid under reflux converts the nitrile to the corresponding acetamide, a pharmacologically active intermediate (e.g., Senicapoc/ICA-17043, a calcium-activated potassium channel antagonist). Reaction monitoring via FT-IR (loss of CN stretch at ~2240 cm⁻¹) confirms conversion .

Advanced Research Questions

Q. What strategies mitigate challenges in crystallographic refinement of this compound due to its aromatic complexity?

  • Methodological Answer : High-resolution X-ray diffraction data (≤1.0 Å) is critical. Use SHELXL with rigid-body refinement for fluorine atoms and apply DELU restraints to manage thermal motion. For twinned crystals, the TWIN command with a BASF parameter optimizes the model. Hydrogen atoms are placed geometrically, and disorder in aromatic rings is resolved using PART instructions .

Q. How can researchers resolve overlapping signals in NMR spectra caused by multiple fluorine substituents?

  • Methodological Answer : Employ ¹⁹F NMR (470 MHz) with deuterated DMSO-d₆ as a solvent to distinguish fluorine environments. For ¹H NMR, a 700 MHz spectrometer with NOESY or COSY experiments decouples overlapping aromatic protons. Chemical shifts for fluorophenyl groups typically appear at δ 7.0–7.5 ppm (¹H) and δ -110 to -115 ppm (¹⁹F) .

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound as potassium channel antagonists?

  • Methodological Answer : Patch-clamp electrophysiology on red blood cells or HEK-293 cells expressing IKCa1 channels measures blockade efficacy. Dose-response curves (IC₅₀ determination) are generated using voltage-step protocols. Complementary fluorescence-based assays with thallium-sensitive dyes validate inhibition kinetics. Positive controls (e.g., TRAM-34) ensure assay reliability .

Q. How does the compound’s stability vary under acidic or basic conditions, and what storage protocols are recommended?

  • Methodological Answer : The nitrile group hydrolyzes in strong acids (e.g., H₂SO₄) or bases (e.g., NaOH/EtOH). Stability studies via HPLC (C18 column, acetonitrile/water 60:40) show >95% purity under inert storage (argon, -20°C). Desiccants (silica gel) prevent moisture-induced degradation. Avoid prolonged exposure to light to prevent photolytic byproducts .

Properties

IUPAC Name

2,2-bis(4-fluorophenyl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIGTIPIURUMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647346
Record name Bis(4-fluorophenyl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289656-82-2
Record name Bis(4-fluorophenyl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.